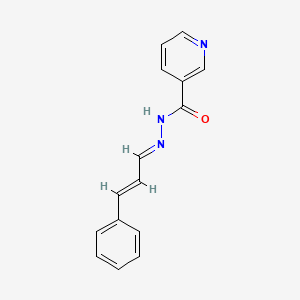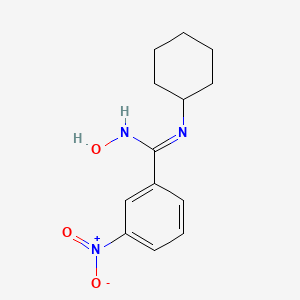
N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide
Overview
Description
N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a nitro group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3-nitrobenzenecarboximidamide with cyclohexylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Dissolving 3-nitrobenzenecarboximidamide in a suitable solvent.
- Adding cyclohexylamine to the solution and stirring the mixture.
- Introducing hydroxylamine to the reaction mixture.
- Maintaining the reaction at a specific temperature and pH to facilitate the formation of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide.
- Purifying the product through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of N’-cyclohexyl-N-hydroxy-3-aminobenzenecarboximidamide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Products may include N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboxylic acid or other oxidized derivatives.
Reduction: The major product is N’-cyclohexyl-N-hydroxy-3-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide can be formed depending on the substituents introduced.
Scientific Research Applications
N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups play a crucial role in its reactivity and biological activity. It may act by:
Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Interacting with cellular components: It can interact with cellular proteins, DNA, or membranes, leading to various biological effects.
Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:
N-hydroxy-3-nitrobenzenecarboximidamide: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
N-cyclohexyl-3-nitrobenzenecarboximidamide: Lacks the hydroxy group, which may influence its chemical properties and applications.
N’-cyclohexyl-N-hydroxy-4-nitrobenzenecarboximidamide: Has a nitro group at a different position, which can alter its reactivity and biological effects.
The uniqueness of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h4-5,8-9,11,17H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFLGDTIWKYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3833002.png)
![3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3833006.png)
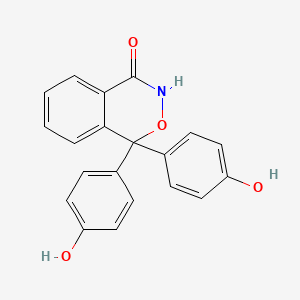
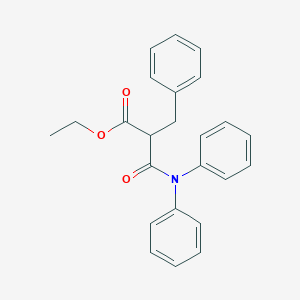
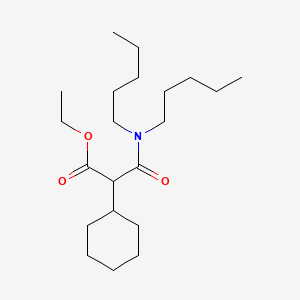
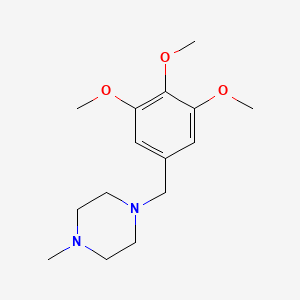
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833031.png)
![3-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833038.png)
![4-{[3-(diethylamino)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3833041.png)
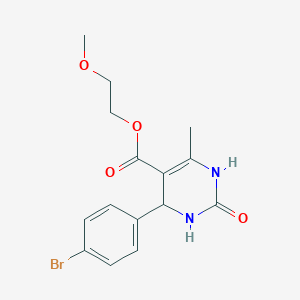
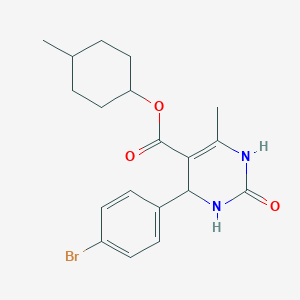

![3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide](/img/structure/B3833104.png)
